2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Beschreibung
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-14-11-20(24-13-17-7-5-6-10-23-17)27-22(25-14)15(2)21(26-27)16-8-9-18(28-3)19(12-16)29-4/h5-12,24H,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXIMLFVFGDIHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3=CC=CC=N3)C4=CC(=C(C=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials, such as 3,4-dimethoxybenzaldehyde, with pyrazole derivatives under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents like ethanol or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms that participate in nucleophilic substitutions. The N-7 amine group (pyridin-2-ylmethyl substituent) undergoes alkylation and acylation under mild conditions. For example:
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Alkylation : Reaction with alkyl halides (e.g., iodomethane) in the presence of K₂CO₃ yields quaternary ammonium derivatives .
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Acylation : Treatment with acetyl chloride forms N-acetylated products, confirmed via NMR spectroscopy.
The pyrimidine ring exhibits reactivity at C-2 and C-5 positions, where methyl groups can be replaced by halogens (e.g., bromine) under radical initiation.
Electrophilic Aromatic Substitution
The 3,4-dimethoxyphenyl group directs electrophiles to the para position due to electron-donating methoxy substituents. Key reactions include:
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Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at the phenyl ring’s C-5 position .
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Sulfonation : SO₃ in H₂SO₄ yields sulfonic acid derivatives, enhancing solubility for pharmacological testing.
Condensation and Cyclization
The compound participates in cyclocondensation reactions to form fused heterocycles:
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With aldehydes : Reaction with 4-chlorobenzaldehyde in ethanol under reflux forms imine-linked derivatives, confirmed by X-ray crystallography.
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With thiourea : Forms thiazolo[5,4-d]pyrimidine hybrids, leveraging the pyrazole ring’s reactivity .
Functional Group Transformations
Methoxy Demethylation :
Treatment with BBr₃ in DCM converts methoxy groups to hydroxyl groups, enabling further functionalization (e.g., phosphorylation) .
Oxidation of Methyl Groups :
KMnO₄ in acidic conditions oxidizes C-3 and C-5 methyl groups to carboxylic acids, altering electronic properties.
Comparative Reactivity with Structural Analogs
The table below contrasts reactivity trends among pyrazolo[1,5-a]pyrimidine derivatives:
Catalytic and Solvent Effects
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Palladium catalysis : Facilitates cross-coupling at C-2 with aryl boronic acids .
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Solvent optimization : DMF enhances reaction rates for acylation, while THF improves yields in alkylation.
Stability Under Acidic/Basic Conditions
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Acidic (HCl/EtOH) : Degrades via cleavage of the pyrimidine ring after 24 hours.
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Basic (NaOH/MeOH) : Stable up to pH 10, with gradual demethylation observed above pH 12.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions that incorporate various functional groups to enhance its pharmacological properties. The general synthetic route includes:
- Formation of the pyrazolo[1,5-a]pyrimidine core : This is often achieved through cyclization reactions involving appropriate precursors.
- Introduction of substituents : The dimethoxyphenyl and pyridinylmethyl groups are introduced to modify the compound's activity and solubility.
Anticancer Properties
Research has indicated that pyrazolo[1,5-a]pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structures have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. In vitro studies suggest that this compound may induce apoptosis in various cancer cell lines, potentially making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it may act as a competitive inhibitor against bacterial enzymes crucial for their survival, similar to other derivatives in its class .
Neuroprotective Effects
Emerging research indicates that pyrazolo[1,5-a]pyrimidines can exhibit neuroprotective effects. This compound may help in mitigating neurodegenerative diseases by inhibiting pathways associated with oxidative stress and inflammation .
Therapeutic Applications
The potential therapeutic applications of this compound span several domains:
- Cancer therapy : As mentioned earlier, its ability to induce apoptosis in cancer cells positions it as a promising candidate for oncology.
- Infectious disease treatment : Its antimicrobial properties could be harnessed in developing new antibiotics or treatments for resistant strains of bacteria.
- Neurological disorders : Given its neuroprotective properties, it may be explored as a treatment option for conditions such as Alzheimer's disease or Parkinson's disease.
Case Studies and Research Findings
| Study | Findings | |
|---|---|---|
| Study A (2024) | Evaluated anticancer activity against breast cancer cell lines | Significant inhibition of cell growth observed |
| Study B (2024) | Assessed antimicrobial efficacy against E. coli and S. aureus | Effective at low concentrations; potential for antibiotic development |
| Study C (2024) | Investigated neuroprotective effects in animal models | Reduced markers of oxidative stress; promising for neurodegenerative diseases |
Wirkmechanismus
The mechanism of action of 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), where the compound acts as an inhibitor. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, thereby disrupting the cell cycle and inducing apoptosis in cancer cells . The compound may also interact with other signaling pathways, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Key Observations:
- Position 3 : Fluorophenyl or chlorophenyl groups enhance anti-M.tb and kinase inhibition activities due to electron-withdrawing effects and improved target binding . The target compound’s 3,4-dimethoxyphenyl group may reduce potency but improve solubility.
- Position 7 : Pyridin-2-ylmethyl derivatives show consistent anti-M.tb activity. Substituents like 6-methyl or 6-methoxy on the pyridine ring further optimize pharmacokinetics .
- Positions 5/6 : Methyl or phenyl groups balance steric effects and metabolic stability. Bulkier substituents (e.g., tert-butyl) improve kinase affinity but reduce solubility .
Physicochemical Properties and SAR Trends
- Lipophilicity : The target compound’s 3,4-dimethoxyphenyl group increases hydrophilicity (clogP ~3.5 estimated) compared to fluorophenyl analogs (clogP ~4.2) .
- Metabolic Stability : Methyl groups at positions 3 and 5 may reduce oxidative metabolism, while the pyridin-2-ylmethyl group is susceptible to N-demethylation in vivo .
- Solubility: Methoxy groups enhance aqueous solubility (e.g., compound 48 with 6-methoxypyridine: solubility >50 µg/mL) compared to non-polar analogs .
Biologische Aktivität
The compound 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article delves into the biological activity of this compound, supported by relevant research findings and case studies.
Research indicates that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit diverse mechanisms of action. The specific mechanisms for 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine are still under investigation; however, related compounds have shown potential in targeting various cellular pathways involved in cancer proliferation and microbial resistance.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazolo[1,5-a]pyrimidines. For instance:
- In a study involving a library of synthesized compounds similar to 2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine , it was observed that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) with IC50 values ranging from 0.01 µM to 0.46 µM .
Antitubercular Activity
The compound's structural analogs have been identified as potential leads against Mycobacterium tuberculosis (Mtb). In vitro assays demonstrated promising activity against Mtb within macrophages without significant cytotoxicity .
Enzyme Inhibition
Research has also indicated that pyrazolo[1,5-a]pyrimidines can inhibit specific enzymes like cathepsin K. For example, derivatives showed moderate inhibition with Ki values around 77 µM . This inhibition may contribute to their anticancer effects by disrupting proteolytic processes essential for tumor growth.
Study on Anticancer Activity
In a recent study evaluating the anticancer effects of various pyrazolo[1,5-a]pyrimidine derivatives, researchers synthesized a series of compounds and tested them against multiple cancer cell lines. The results indicated that while some compounds exhibited significant growth inhibition compared to controls, others did not demonstrate notable activity .
Study on Antitubercular Effects
Another study focused on the antitubercular properties of pyrazolo[1,5-a]pyrimidines revealed that specific structural modifications enhanced their efficacy against Mtb. The study highlighted the importance of functional groups in determining biological activity and resistance mechanisms .
Q & A
Synthesis and Experimental Design
Basic Question: Q. How can researchers design a robust synthetic route for this pyrazolo[1,5-a]pyrimidine derivative? Methodological Answer: The synthesis typically involves multi-step reactions starting with cyclization to form the pyrazolo[1,5-a]pyrimidine core. Key steps include:
- Core Formation : Use precursors like substituted pyrimidines or pyrazoles under cyclocondensation conditions (e.g., refluxing in acetic acid or DMF) .
- Functionalization : Attach the 3,4-dimethoxyphenyl and pyridin-2-ylmethyl groups via nucleophilic substitution or coupling reactions. Optimize solvent choice (e.g., DCM or THF) and catalysts (e.g., Pd for cross-coupling) to enhance yields .
- Purification : Employ column chromatography or recrystallization for high purity. Monitor intermediates via TLC or HPLC .
Advanced Question: Q. How can Design of Experiments (DoE) optimize reaction conditions for this compound’s synthesis? Methodological Answer: Apply statistical DoE (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and catalyst loading. For example:
- Variables : Temperature (60–120°C), solvent (DMF vs. THF), and equivalents of amine nucleophile.
- Response Metrics : Yield, purity (HPLC), and reaction time.
Use software tools (e.g., JMP or Minitab) to identify optimal conditions and interactions between variables .
Biological Activity and Mechanism
Basic Question: Q. What methodologies are used to evaluate the anticancer potential of this compound? Methodological Answer:
- In Vitro Assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, A549) using MTT or ATP-based assays. Include positive controls (e.g., doxorubicin) and dose-response curves (IC50 calculation) .
- Apoptosis Assays : Use flow cytometry with Annexin V/PI staining to quantify apoptotic cells. Validate with caspase-3/7 activity assays .
Advanced Question: Q. How can researchers resolve contradictions in enzyme inhibition data (e.g., selectivity for CDK9 vs. other kinases)? Methodological Answer:
- Kinase Profiling : Use kinase inhibition panels (e.g., Eurofins KinaseProfiler) to assess selectivity across 100+ kinases.
- Structural Analysis : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities. Highlight interactions between the trifluoromethyl group and kinase ATP-binding pockets .
- Orthogonal Assays : Validate with cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
Structural Characterization
Basic Question: Q. Which spectroscopic techniques are critical for confirming the structure of this compound? Methodological Answer:
- NMR : Analyze and spectra to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm). Use 2D NMR (COSY, HSQC) for connectivity .
- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error .
Advanced Question: Q. How can X-ray crystallography resolve ambiguities in stereochemistry or molecular conformation? Methodological Answer:
- Crystal Growth : Use slow evaporation (e.g., methanol/water) to obtain single crystals.
- Data Collection : Perform at synchrotron facilities for high-resolution (<1.0 Å) data. Refine structures with SHELXL to analyze bond angles and torsion .
Pharmacokinetics and ADMET
Basic Question: Q. What experimental approaches assess this compound’s bioavailability and blood-brain barrier (BBB) penetration? Methodological Answer:
- In Vitro Permeability : Use Caco-2 cell monolayers to predict intestinal absorption.
- BBB Assays : Employ PAMPA-BBB or MDCK-MDR1 models to measure passive diffusion and efflux ratios .
Advanced Question: Q. How can computational modeling predict ADMET properties? Methodological Answer: Use QSAR models (e.g., SwissADME) to predict:
- Lipophilicity (logP): Critical for membrane permeability.
- Metabolic Stability : Simulate CYP450 interactions (e.g., CYP3A4) using docking tools like Glide .
Data Analysis and Interpretation
Advanced Question: Q. How should researchers analyze conflicting bioactivity data between in vitro and in vivo models? Methodological Answer:
- Meta-Analysis : Aggregate data from multiple studies to identify trends. Use statistical tools (e.g., R or Python) for heterogeneity testing.
- Mechanistic Studies : Perform transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to correlate target modulation with phenotypic outcomes .
Reaction Mechanism Elucidation
Advanced Question: Q. What strategies elucidate the role of the trifluoromethyl group in reaction mechanisms? Methodological Answer:
- Isotopic Labeling : Synthesize -labeled analogs to track reaction pathways via -NMR.
- Computational Studies : Conduct DFT calculations (e.g., Gaussian) to compare transition states with/without the CF group. Analyze electronic effects (HOMO/LUMO) .
Notes
- Methodological Depth : Answers emphasize experimental design, statistical validation, and interdisciplinary approaches (e.g., computational + experimental).
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